1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. Indole derivatives are significant in both natural and synthetic products due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid typically involves multi-step organic synthesis. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions . The specific steps for synthesizing this compound may include:
Formation of the hydrazone: Reacting cyclopentanone with phenylhydrazine in the presence of an acid catalyst.
Cyclization: Heating the hydrazone intermediate with an acid such as hydrochloric acid to form the indole ring.
Functionalization: Introducing the methoxy and carboxylic acid groups through subsequent reactions involving methylation and carboxylation.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol.
Substitution: Formation of this compound derivatives with various substituents on the indole ring.
Scientific Research Applications
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The methoxy and carboxylic acid groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-methoxy-2-phenyl-1H-indole-3-carboxylic acid
- 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
- 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-methanol
Uniqueness
1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its bioavailability and membrane permeability. The methoxy and carboxylic acid groups contribute to its diverse reactivity and potential biological activities .
Properties
IUPAC Name |
1-cyclopentyl-5-methoxy-2-methylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-15(16(18)19)13-9-12(20-2)7-8-14(13)17(10)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKUYAQEKIMDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181245-35-1 | |
Record name | 1-cyclopentyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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